

A-85380: A Selective $\alpha 4 \beta 2$ Nicotinic Acetylcholine Receptor Agonist

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Compound of Interest

Compound Name: A-65282

Cat. No.: B1664238

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Introduction:

A-85380 is a synthetic compound that has emerged as a critical tool for investigating the role of $\alpha 4 \beta 2$ nAChRs in the central nervous system. These receptors are implicated in a wide range of physiological and pathological processes, including learning and memory, attention, nicotine addiction, and neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The high affinity and selectivity of A-85380 for the $\alpha 4 \beta 2$ subtype make it an invaluable ligand for characterizing the distribution, function, and therapeutic potential of these receptors.

Quantitative Data Summary

The following tables summarize the key binding affinities and functional potencies of A-85380 for various nAChR subtypes.

Receptor Subtype	Binding Affinity (K _i , nM)	Reference
$\alpha 4 \beta 2$	0.043	
$\alpha 2 \beta 4$	0.77	
$\alpha 7$	>10,000	
$\alpha 1 \beta 1 \gamma \delta$ (muscle)	>10,000	

Functional Assay	Receptor Subtype	Potency (EC50, nM)	Efficacy (% of ACh max)	Reference
⁸⁶ Rb ⁺ Efflux	α4β2	4.4	100	
⁸⁶ Rb ⁺ Efflux	α2β4	110	85	

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol describes the methodology for determining the binding affinity of A-85380 to α4β2 nAChRs expressed in a cellular system.

Materials:

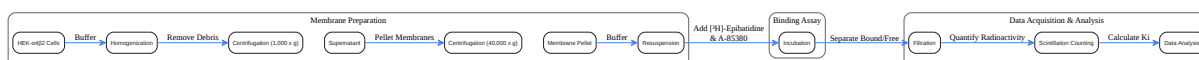
- HEK (Human Embryonic Kidney) cells stably expressing human α4 and β2 nAChR subunits.
- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
- [³H]-Epibatidine (radioligand).
- A-85380 (test compound).
- Nicotine (non-labeled competitor).
- Scintillation cocktail.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Membrane Preparation:

- Harvest HEK- $\alpha 4\beta 2$ cells and homogenize in ice-cold membrane preparation buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard assay (e.g., Bradford).
- Binding Assay:
 - In a 96-well plate, combine:
 - 50 μ L of cell membrane preparation (50-100 μ g of protein).
 - 50 μ L of [3 H]-Epibatidine (final concentration ~0.2 nM).
 - 50 μ L of either buffer (for total binding), a saturating concentration of nicotine (10 μ M, for non-specific binding), or varying concentrations of A-85380.
 - Incubate the plate at room temperature for 2-3 hours.
- Filtration and Counting:
 - Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer using a cell harvester.
 - Wash the filters three times with ice-cold buffer.
 - Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the A-85380 concentration.

- Determine the IC_{50} (the concentration of A-85380 that inhibits 50% of specific [3H]-Epibatidine binding) by non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Fig. 1: Workflow for Radioligand Binding Assay.

$^{86}Rb^+$ Efflux Assay for Functional Potency

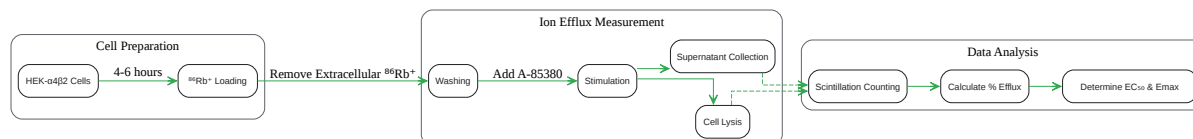
This protocol measures the functional activity of A-85380 by assessing its ability to induce ion flux through the $\alpha 4\beta 2$ nAChR channel.

Materials:

- HEK- $\alpha 4\beta 2$ cells.
- Growth medium.
- Loading buffer: Growth medium containing $^{86}RbCl$ (1 $\mu Ci/mL$).
- Wash buffer: 50 mM HEPES, pH 7.4, 142 mM NaCl, 5.6 mM KCl, 2.2 mM $CaCl_2$, 1.8 mM $MgCl_2$, 5.6 mM Glucose.
- Stimulation buffer: Wash buffer containing varying concentrations of A-85380 or a maximal concentration of acetylcholine (ACh).
- Scintillation cocktail and counter.

Procedure:

- Cell Plating and Loading:
 - Plate HEK- $\alpha 4\beta 2$ cells in 24-well plates and grow to confluence.
 - Incubate the cells with loading buffer for 4-6 hours at 37°C to allow for $^{86}\text{Rb}^+$ uptake.
- Washing:
 - Aspirate the loading buffer and wash the cells four times with wash buffer to remove extracellular $^{86}\text{Rb}^+$.
- Stimulation and Collection:
 - Add stimulation buffer containing the desired concentration of A-85380 or ACh to the wells and incubate for 2 minutes.
 - Collect the supernatant (containing the effluxed $^{86}\text{Rb}^+$).
- Lysis and Counting:
 - Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).
 - Transfer the lysate to scintillation vials.
 - Add scintillation cocktail to both the supernatant and lysate samples and quantify the radioactivity.
- Data Analysis:
 - Calculate the percentage of $^{86}\text{Rb}^+$ efflux for each condition: $(\% \text{ Efflux}) = (\text{Supernatant CPM} / (\text{Supernatant CPM} + \text{Lysate CPM})) * 100$.
 - Plot the percentage of efflux against the logarithm of the A-85380 concentration.
 - Determine the EC_{50} (the concentration of A-85380 that produces 50% of the maximal response) and the Emax (maximal efficacy) by non-linear regression analysis.

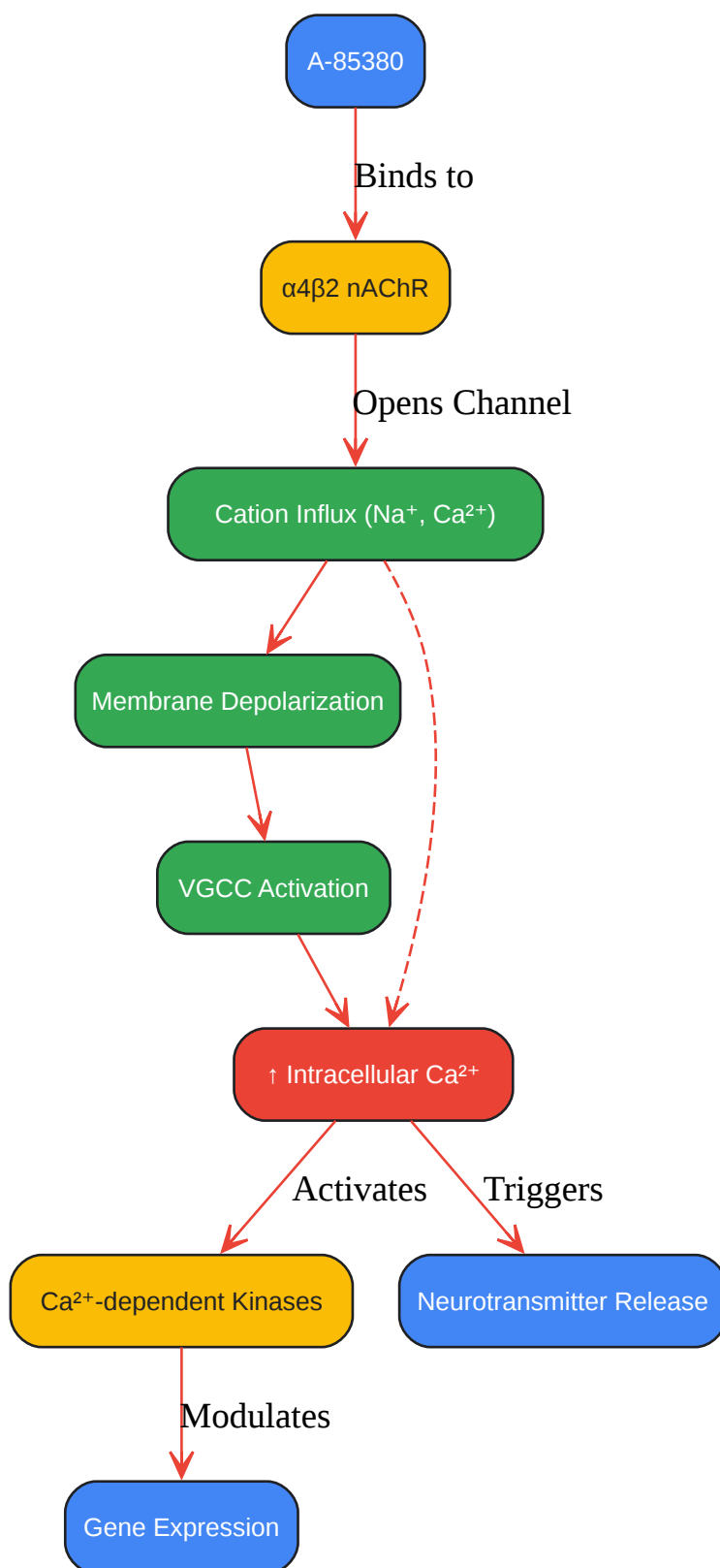


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Fig. 2: Workflow for $^{86}\text{Rb}^+$ Efflux Assay.

Signaling Pathways

A-85380, as an agonist at $\alpha 4\beta 2$ nAChRs, initiates a cascade of intracellular events upon binding. The primary mechanism involves the opening of the ligand-gated ion channel, leading to the influx of cations, primarily Na^+ and Ca^{2+} . This influx results in membrane depolarization and the activation of voltage-gated calcium channels (VGCCs), further increasing intracellular Ca^{2+} levels. The rise in intracellular Ca^{2+} is a critical second messenger that triggers a variety of downstream signaling pathways.



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Fig. 3: A-85380-mediated signaling cascade.

Conclusion

A-85380 is a highly selective and potent agonist of the $\alpha 4\beta 2$ nAChR. Its utility in neuroscience research is extensive, enabling detailed investigation of the physiological and pathological roles of this receptor subtype. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this field. The quantitative data underscores the compound's selectivity, which is a critical attribute for a pharmacological tool used to dissect complex neural circuits and signaling pathways.

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